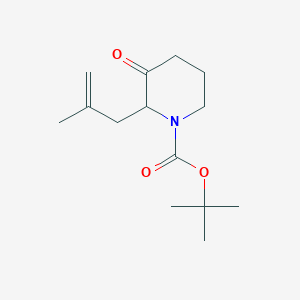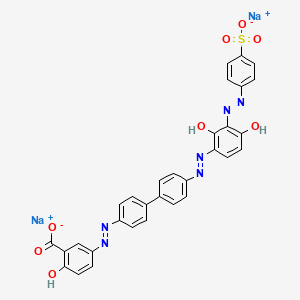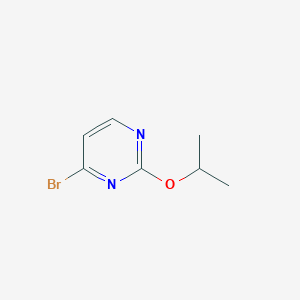![molecular formula C10H18O B12303092 Bicyclo[6.1.0]nonan-9-ylmethanol](/img/structure/B12303092.png)
Bicyclo[6.1.0]nonan-9-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[6.1.0]nonan-9-ylmethanol is a chemical compound that belongs to the family of strained alkynes. It is known for its unique structure, which includes a bicyclic framework. This compound has gained significant attention in chemical biology due to its ability to participate in bioorthogonal reactions, which are reactions that can occur inside living systems without interfering with native biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[6.1.0]nonan-9-ylmethanol typically involves the reduction of bicyclo[6.1.0]nonyne derivatives. One common method includes the use of lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) as a reducing agent. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[6.1.0]nonan-9-ylmethanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in THF is used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Bicyclo[6.1.0]nonan-9-ylmethanal (aldehyde) or Bicyclo[6.1.0]nonan-9-ylmethanoic acid (carboxylic acid).
Reduction: Different reduced derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[6.1.0]nonan-9-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: The compound is used in the development of stable molecular probes for various analytical techniques.
Mechanism of Action
The mechanism of action of Bicyclo[6.1.0]nonan-9-ylmethanol primarily involves its participation in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This reaction occurs without the need for a catalyst and results in the formation of stable triazole linkages. The compound’s strained alkyne structure makes it highly reactive towards azides, allowing for efficient and selective reactions in biological environments .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[6.1.0]non-4-yn-9-ylmethanol: Another strained alkyne with similar reactivity.
Cyclooctynes: A family of compounds known for their use in bioorthogonal chemistry.
Dibenzocyclooctyne (DIBO): A widely used strained alkyne in bioorthogonal reactions.
Uniqueness
Bicyclo[6.1.0]nonan-9-ylmethanol stands out due to its unique bicyclic structure, which provides a balance between stability and reactivity. This makes it particularly suitable for applications in biological systems where selective and efficient reactions are required .
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
9-bicyclo[6.1.0]nonanylmethanol |
InChI |
InChI=1S/C10H18O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-11H,1-7H2 |
InChI Key |
DRJFCQRIIBNSHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2C(C2CO)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



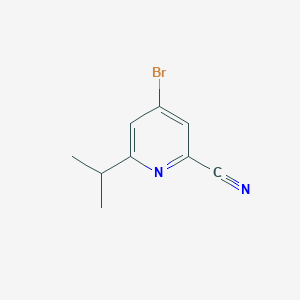
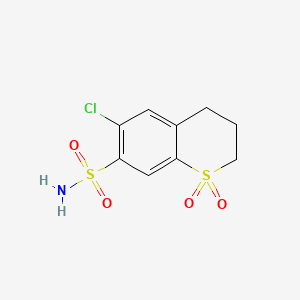
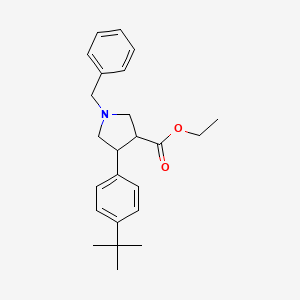
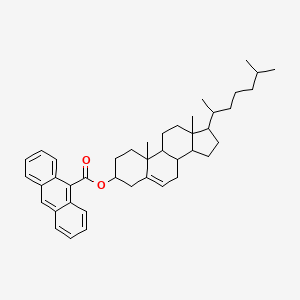
![[11-Ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303059.png)
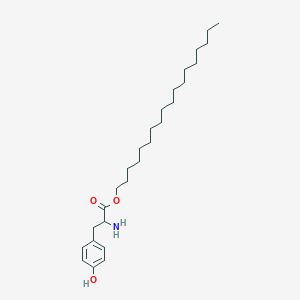
![(2S)-2-{[1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl]amino}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303065.png)
![1-[[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12303078.png)
![(1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide](/img/structure/B12303084.png)
